molecular formula C7H7NO2S B1295076 1-(Methylthio)-3-nitrobenzene CAS No. 2524-76-7

1-(Methylthio)-3-nitrobenzene

Cat. No.: B1295076
CAS No.: 2524-76-7
M. Wt: 169.2 g/mol
InChI Key: GBGVXOUUXAIELM-UHFFFAOYSA-N
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Description

1-(Methylthio)-3-nitrobenzene is a useful research compound. Its molecular formula is C7H7NO2S and its molecular weight is 169.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53644. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysics and Photochemistry of Nitroaromatic Compounds

Research on nitrobenzene, a related nitroaromatic compound, provides insights into its complex photophysics and photochemistry. Studies reveal the decay paths the system undergoes after UV absorption, highlighting its lack of fluorescence and phosphorescence due to accessible conical intersections and intersystem crossing regions. This research lays the groundwork for understanding the behavior of similar compounds like 1-(Methylthio)-3-nitrobenzene in photodegradation processes and potential applications in environmental remediation technologies (Giussani & Worth, 2017).

Chemical Reduction of Nitrobenzenes in Wastewater

The feasibility of using zerovalent iron (Fe0) for the chemical reduction of nitrobenzene to aniline in synthetic wastewater has been demonstrated. This research is crucial for developing pretreatment methods before enzymatic degradation, offering a potential pathway for treating wastewater containing similar compounds to this compound (Mantha et al., 2001).

Encapsulation of Aromatics by Nanometre-Scale Capsules

A study focused on the encapsulation of nitrobenzene molecules within a carcerand-like capsule, showcasing the potential of using such structures for the controlled encapsulation and release of aromatic compounds, including those similar to this compound. This finding could be relevant for targeted delivery systems in pharmaceutical applications or for the removal of pollutants from the environment (MacGillivray et al., 2000).

Electrochemical Reduction in Ionic Liquids

Research on the electrochemical reduction of nitrobenzene in ionic liquids suggests a potential method for the synthesis and transformation of nitroaromatic compounds like this compound. The study shows that the reduction process is diffusion-controlled, leading to products such as azobenzene, which could have implications in synthetic chemistry and environmental remediation (Zhang et al., 2014).

Applications in Material Science

The incorporation of nitrobenzene as an additive in perovskite solar cells highlights the role of nitroaromatic compounds in improving the efficiency and durability of photovoltaic materials. This research could provide insights into the design and optimization of solar cells using similar compounds to this compound for enhanced performance and stability (Ioakeimidis & Choulis, 2020).

Properties

IUPAC Name

1-methylsulfanyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGVXOUUXAIELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179899
Record name 1-(Methylthio)-3-nitrobenzene
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URL https://comptox.epa.gov/dashboard/DTXSID30179899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2524-76-7
Record name 1-(Methylthio)-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2524-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Methylthio)-3-nitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002524767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2524-76-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53644
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Methylthio)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(methylthio)-3-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.965
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